molecular formula C21H21ClFNO3 B1359629 4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone CAS No. 898762-16-8

4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

Cat. No. B1359629
M. Wt: 389.8 g/mol
InChI Key: VBRCNPXIRIDCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is a chemical compound with the empirical formula C7H13NO2 and a molecular weight of 143.18 g/mol . It belongs to the spiro compound family and contains a unique spirocyclic structure.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone consists of a benzophenone core with a spirocyclic moiety attached. The spiro ring contains a 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which imparts its unique properties . For a visual representation, refer to the chemical structures provided in the relevant papers.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 108-110°C at 35 hPa .
  • Flash Point : 81°C (closed cup) .
  • Density : 1.11 g/cm³ at 20°C .
  • Spectral Data : Infrared (IR) spectra confirm its identity .

Scientific Research Applications

Growth-Regulating Activity

4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone and its derivatives have been explored for their growth-regulating activities. A study by Sharifkanov et al. (2001) synthesized a related compound, exhibiting growth-regulating properties, indicating potential agricultural applications (Sharifkanov et al., 2001).

Antimicrobial Activities

Patel and Patel (2015) investigated the antimicrobial activities of spiro thiazolinone heterocyclic compounds, which are structurally similar to 4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone. Their research demonstrated significant antimicrobial properties (Patel & Patel, 2015).

Antiviral Evaluation

Apaydın et al. (2020) synthesized and evaluated a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of this chemical structure in antiviral drug development (Apaydın et al., 2020).

Synthesis and Evaluation of Derivatives

Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity. Although no central nervous system activity was observed, potent dopamine agonist activity in peripheral assays was noted, suggesting applications in neurological research (Brubaker & Colley, 1986).

Tumor Imaging Agent

Xie et al. (2015) studied a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands for tumor imaging. Their findings suggest that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, structurally related to 4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone, could be used for tumor imaging (Xie et al., 2015).

Safety And Hazards

  • Hazard Statements : It is classified as an eye irritant (H315), skin irritant (H319), and a specific target organ toxicant (STOT SE 3) affecting the respiratory system .
  • Precautionary Measures : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRCNPXIRIDCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643330
Record name (4-Chloro-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

CAS RN

898762-16-8
Record name Methanone, (4-chloro-2-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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